N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
CAS No.: 941916-39-8
Cat. No.: VC4710305
Molecular Formula: C23H21FN2O6
Molecular Weight: 440.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941916-39-8 |
|---|---|
| Molecular Formula | C23H21FN2O6 |
| Molecular Weight | 440.427 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H21FN2O6/c24-18-4-2-1-3-16(18)13-30-22-10-26(17(12-27)8-19(22)28)11-23(29)25-9-15-5-6-20-21(7-15)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29) |
| Standard InChI Key | JVVYVBDYBBTVJJ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F |
Introduction
The compound N-(benzo[d] dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure incorporates a benzodioxole moiety, a fluorobenzyl ether group, and a pyridinone core, which collectively suggest its potential as a pharmacologically active compound.
Structural Details
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Molecular Formula: C21H19FN2O5
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Molecular Weight: 398.39 g/mol
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Key Functional Groups:
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Benzodioxole ring
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Fluorobenzyl ether
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Hydroxymethyl group
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Acetamide linkage
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Pyridinone core
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The compound's structure consists of multiple aromatic and heterocyclic systems, enhancing its stability and potential bioactivity.
Synthesis and Characterization
The synthesis of compounds like this often involves multi-step reactions to incorporate the functional groups in a controlled manner:
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Synthetic Pathway:
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Initial formation of the benzodioxole derivative.
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Coupling with a fluorobenzyl ether precursor.
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Introduction of the pyridinone moiety through condensation or cyclization reactions.
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Final acetamide linkage formation.
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Characterization Techniques:
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NMR Spectroscopy: Used to confirm the structure by identifying chemical shifts corresponding to aromatic protons, fluorine atoms, and hydroxymethyl groups.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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X-ray Crystallography: Potentially used to determine the three-dimensional conformation.
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Biological Relevance
Compounds with similar structures have been explored for various biological activities:
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Potential Applications:
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Anti-inflammatory agents due to the presence of hydroxymethyl and pyridinone groups.
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Anticancer activity, as heterocyclic compounds are often involved in enzyme inhibition or DNA interaction.
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Antiviral properties stemming from aromatic and fluorinated groups.
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Mechanism of Action Hypothesis:
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The benzodioxole group may interact with hydrophobic pockets in proteins.
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The fluorobenzyl ether could enhance cell permeability and binding affinity.
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The acetamide linkage provides hydrogen bonding capacity for target interactions.
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In Silico Studies:
Molecular docking studies could predict interactions with enzymes like kinases or proteases, commonly targeted in drug development.
Research Findings
Studies on structurally related compounds provide insights into this molecule's potential:
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Anti-inflammatory Activity:
Similar pyridinone derivatives have shown efficacy as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways . -
Anticancer Potential:
Aromatic amides have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation . -
Drug Design Implications:
Fluorinated compounds are known to enhance metabolic stability and binding affinity in drug molecules .
Limitations and Future Directions
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Challenges:
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Limited experimental data specific to this compound.
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Synthesis complexity due to multiple functional groups.
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Future Research:
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Comprehensive biological assays to evaluate pharmacological activity.
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Optimization of synthesis for scalability.
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Toxicological studies to determine safety profiles.
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